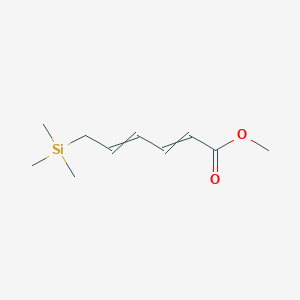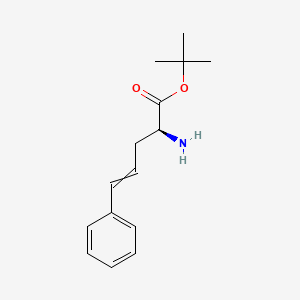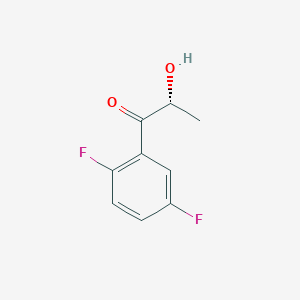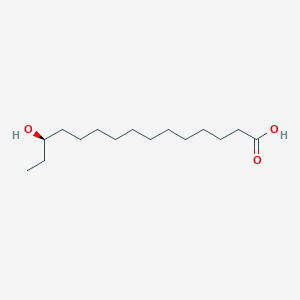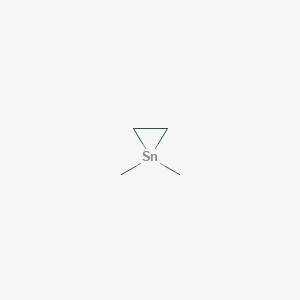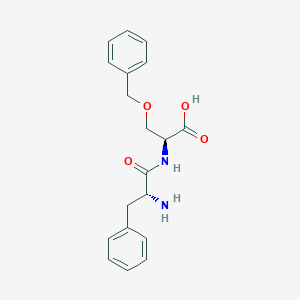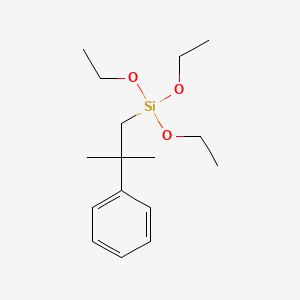![molecular formula C17H27NO B14184668 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine CAS No. 905445-10-5](/img/structure/B14184668.png)
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a tert-butylphenyl group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-tert-butylbenzyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the tert-butylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of squalene epoxidase, an enzyme essential for sterol synthesis in fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylacetylene: A compound with a similar tert-butylphenyl group but different functional groups.
4-tert-Butylbenzoic acid: Contains a tert-butylphenyl group with a carboxylic acid functional group.
4-tert-Butylphenyl glycidyl ether: Features a glycidyl ether group attached to the tert-butylphenyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is unique due to its morpholine ring structure combined with the tert-butylphenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
905445-10-5 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H27NO/c1-13-10-18(11-14(2)19-13)12-15-6-8-16(9-7-15)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 |
InChI Key |
WUCBQFXSLNFGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
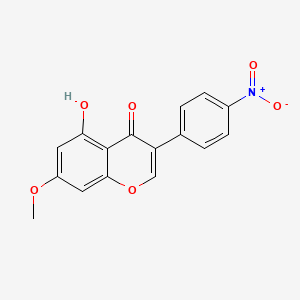


![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
